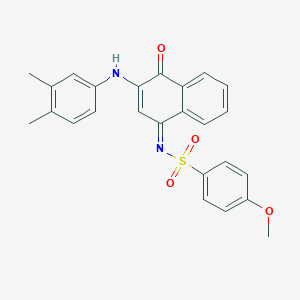
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, commonly known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
科学的研究の応用
DASA-58 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DASA-58 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, DASA-58 has been shown to improve glucose metabolism and insulin sensitivity in animal models. In neurodegenerative disorder research, DASA-58 has been shown to protect against oxidative stress and inflammation, which are key factors in the development of these diseases.
作用機序
The mechanism of action of DASA-58 involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, DASA-58 disrupts these processes, leading to the inhibition of cancer cell growth, improved glucose metabolism and insulin sensitivity, and protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, improved glucose metabolism and insulin sensitivity, and protection against oxidative stress and inflammation. In addition, DASA-58 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using DASA-58 in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase. This specificity also reduces the potential for off-target effects, making DASA-58 a more reliable tool in lab experiments. However, one of the limitations of using DASA-58 is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DASA-58, including the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in various diseases, and the evaluation of DASA-58 in clinical trials. In addition, the use of DASA-58 in combination with other therapeutic agents may enhance its efficacy and broaden its potential applications. Overall, the study of DASA-58 has the potential to lead to the development of new and effective treatments for various diseases.
Conclusion:
DASA-58 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for CK2, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent. The study of DASA-58 has the potential to lead to the development of new and effective treatments for various diseases.
合成法
The synthesis of DASA-58 involves a multistep process that starts with the reaction of 3,4-dimethylaniline with 1,4-naphthoquinone to produce an intermediate compound. This intermediate compound is then reacted with 4-methoxybenzenesulfonyl chloride to produce the final product, DASA-58. The synthesis method has been optimized to produce high yields of pure DASA-58, making it suitable for large-scale production.
特性
分子式 |
C25H22N2O4S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
(NZ)-N-[3-(3,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-16-8-9-18(14-17(16)2)26-24-15-23(21-6-4-5-7-22(21)25(24)28)27-32(29,30)20-12-10-19(31-3)11-13-20/h4-15,26H,1-3H3/b27-23- |
InChIキー |
QKJYNEKMXWUKDX-VYIQYICTSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |
正規SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)
![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)
